molecular formula C9H11NO B083816 5,6,7,8-Tetrahydroquinolin-8-ol CAS No. 14631-46-0

5,6,7,8-Tetrahydroquinolin-8-ol

Cat. No. B083816
Key on ui cas rn: 14631-46-0
M. Wt: 149.19 g/mol
InChI Key: YCQHYOBSOVFBEB-UHFFFAOYSA-N
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Patent
US07091217B2

Procedure details

To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (13.96 g, 93.6 mmol) in dry CH2Cl2 (400 mL) was added activated manganese dioxide (85% purity, 82.22 g, 804 mmol). The resulting heterogeneous mixture was stirred 18 h, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined washings were concentrated to afford 11.27 g (82%) of the title compound as a pale yellow solid, which was used in subsequent reactions without further purification. 1H NMR (CDCl3) δ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=7 Hz), 3.04 (t, 2H, J=6 Hz), 7.37 (dd, 1H, J=9, 6 Hz), 7.66 (dd, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=6, 1 Hz); 13C NMR (CDCl3) δ 22.2, 28.6, 39.2, 126.6, 137.3, 140.5, 147.6, 148.6, 196.5. ES-MS m/z 148 (M+H).
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
82.22 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[N:10]1[C:11]2[C:2](=[O:1])[CH2:3][CH2:4][CH2:5][C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.96 g
Type
reactant
Smiles
OC1CCCC=2C=CC=NC12
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
82.22 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred 18 h, at which point the black slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a cake of celite
WASH
Type
WASH
Details
washed with CH2Cl2 (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined washings were concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.27 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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